Piperidine phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

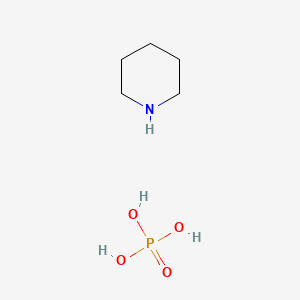

Piperidine phosphate is an organic compound that belongs to the class of heterocyclic amines. It is derived from piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine phosphate can be synthesized through several methods. One common approach involves the reaction of piperidine with phosphoric acid. The reaction typically occurs under controlled conditions, where piperidine is slowly added to a solution of phosphoric acid, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to ensure high yield and purity of the final product. The reaction is often carried out in stainless steel reactors to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions: Piperidine phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form piperidine N-oxide under the influence of oxidizing agents such as hydrogen peroxide or peracids.

Reduction: It can be reduced to form piperidine using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines; reactions often require a catalyst or specific reaction conditions.

Major Products Formed:

Oxidation: Piperidine N-oxide.

Reduction: Piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidine phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs for neurological disorders.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine phosphate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. For example, piperidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system.

Comparison with Similar Compounds

Piperidine phosphate can be compared with other similar compounds such as:

Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure and reactivity.

Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of pharmaceuticals.

Piperazine: A six-membered ring with two nitrogen atoms, used in the production of various drugs and chemicals.

Uniqueness: this compound is unique due to its specific reactivity and structural properties, which make it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its role as a building block in organic synthesis highlight its importance in both research and industry.

Properties

CAS No. |

767-21-5 |

|---|---|

Molecular Formula |

C5H14NO4P |

Molecular Weight |

183.14 g/mol |

IUPAC Name |

phosphoric acid;piperidine |

InChI |

InChI=1S/C5H11N.H3O4P/c1-2-4-6-5-3-1;1-5(2,3)4/h6H,1-5H2;(H3,1,2,3,4) |

InChI Key |

QBYCQKCWJLHOCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC1.OP(=O)(O)O |

boiling_point |

223 °F at 760 mmHg (EPA, 1998) 106 °C at 760 mm Hg 106.00 to 107.00 °C. @ 760.00 mm Hg 106 °C |

Color/Form |

CLEAR, COLORLESS LIQUID |

density |

0.8622 at 68 °F (EPA, 1998) - Less dense than water; will float 0.8622 at 20 °C/4 °C Relative density (water = 1): 0.86 0.858-0.862 |

flash_point |

37.4 to 61 °F (EPA, 1998) 61 °F (16 °C) (closed cup) 16 °C c.c. |

melting_point |

16 to 19 °F (EPA, 1998) -7 °C -9 °C |

physical_description |

Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent. Liquid Colorless liquid with an amine odor; [HSDB] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colourless to pale yellow liquid; Ammoniacal, fishy, nauseating aroma |

Related CAS |

89014-30-2 |

solubility |

Miscible (NTP, 1992) Miscible in ethanol; soluble in ethyl ether, acetone, benzene, chloroform Miscible in water 1000 mg/mL at 20 °C Solubility in water: miscible Soluble in water, ether Soluble (in ethanol) |

vapor_density |

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air) 3.0 (Air = 1) Relative vapor density (air = 1): 3.0 |

vapor_pressure |

40 mmHg at 84.56 °F (EPA, 1998) 32.1 [mmHg] VP: 40 mm Hg at 29.2 °C 32.1 mm Hg at 25 °C Vapor pressure, kPa at 29.2 °C: 5.3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)

![3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine](/img/structure/B10771244.png)

![1-[3-[5-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B10771246.png)

![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)

![2-[2-Ethyl-1-oxamoyl-3-[[2-(phenylmethyl)phenyl]methyl]indolizin-8-yl]oxyacetic acid](/img/structure/B10771270.png)

![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)

![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)